molecular formula C15H22FN3 B12497987 1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine

1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine

Cat. No.: B12497987
M. Wt: 263.35 g/mol
InChI Key: BOLQWIBJKPSDGA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine typically involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol. The resulting intermediate is then reacted with piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine
  • 1-(2-Bromophenyl)-4-(piperidin-4-yl)piperazine
  • 1-(2-Methylphenyl)-4-(piperidin-4-yl)piperazine

Uniqueness

1-(2-Fluorophenyl)-4-(piperidin-4-yl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22FN3

Molecular Weight

263.35 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-piperidin-4-ylpiperazine

InChI

InChI=1S/C15H22FN3/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)13-5-7-17-8-6-13/h1-4,13,17H,5-12H2

InChI Key

BOLQWIBJKPSDGA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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